molecular formula C11H7F3N2O3 B13688228 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid

Cat. No.: B13688228
M. Wt: 272.18 g/mol
InChI Key: QBIMSAOIRNFQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid can be achieved through various methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are preferred for their eco-friendly nature and lower toxicity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

5-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18)

InChI Key

QBIMSAOIRNFQOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.